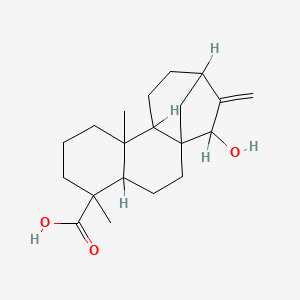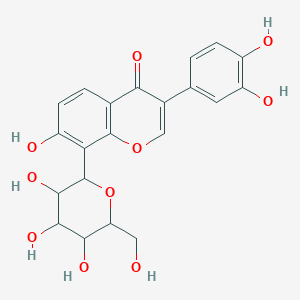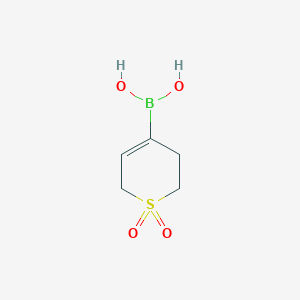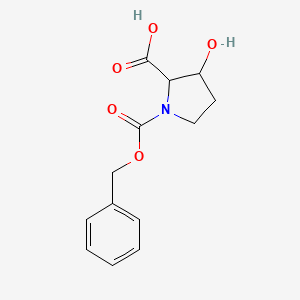![molecular formula C4H10N2O B8023262 [1,2,5]Oxadiazepane](/img/structure/B8023262.png)
[1,2,5]Oxadiazepane
Vue d'ensemble
Description
[1,2,5]Oxadiazepane is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Discovery Applications : Suzuki et al. (2010) synthesized [1,2,5]oxadiazepane derivatives as alternatives to conventional moieties like piperazine or morpholine in drug discovery. These derivatives, particularly compound 10a, showed potent antibacterial activity both in vitro and in vivo against methicillin-resistant Staphylococcus aureus (Suzuki, Utsunomiya, & Shudo, 2010).
Synthesis and Antibacterial Activity : Another study by Suzuki et al. (2013) involved the synthesis of oxazolidinones with this compound. These compounds, particularly amide 11a and ureas 16e, 17a, exhibited significantly better in vivo therapeutic effects than linezolid, a known antibacterial, and showed lower monoamine oxidase-inhibitory activity (Suzuki et al., 2013).
N-Hydroxyacetyl-Substituted Analogues : A related study by Suzuki et al. (2013) synthesized oxazolidinone analogues with N-hydroxyacetyl-substituted this compound units. These compounds showed potent antibacterial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as linezolid-resistant strains (Suzuki et al., 2013).
Applications in Medicinal Chemistry : The review by Filho et al. (2023) highlights the wide range of applications of 1,2,5-oxadiazoles in medicinal chemistry, including their use in the treatment of various diseases in humans and animals (Filho et al., 2023).
Metal Complexes and Optoelectronics : Salassa and Terenzi (2019) provide an overview of different metal complexes and polymers containing oxadiazole moieties, highlighting their applications in various scientific fields, including medicinal chemistry and optoelectronics (Salassa & Terenzi, 2019).
Antitrypanosomal Activity : Cerecetto et al. (1999) described the synthesis and evaluation of 1,2,5-oxadiazole N-oxide derivatives as potential antitrypanosomal drugs, showing effectiveness against Trypanosoma cruzi (Cerecetto et al., 1999).
Propriétés
IUPAC Name |
1,2,5-oxadiazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-6-7-4-3-5-1/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSMFIRHIXHJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNOCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




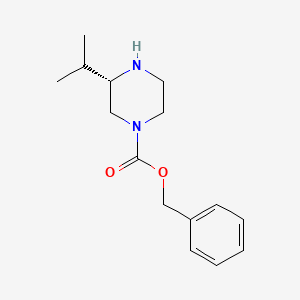
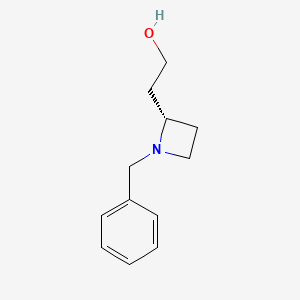
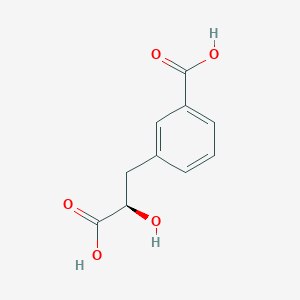
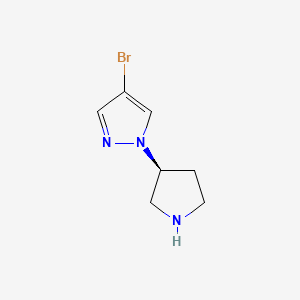
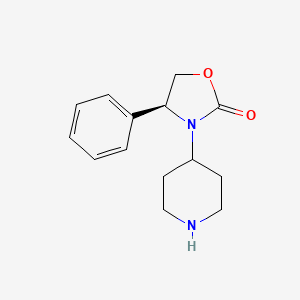
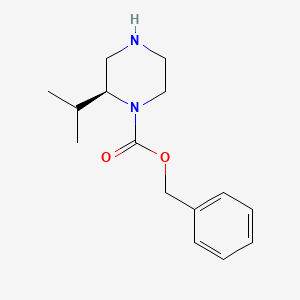
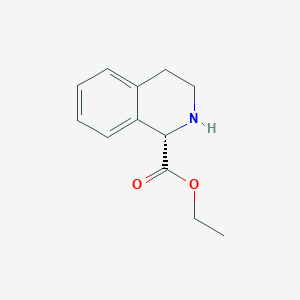
![[1,2,5]Triazepane-5-carboxylic acid benzyl ester](/img/structure/B8023268.png)
